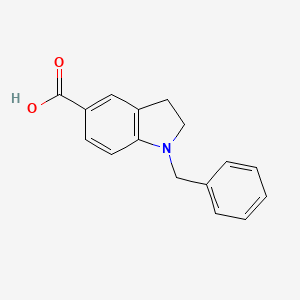
1-Benzyl-2,3-dihydro-1H-indole-5-carboxylic acid
Vue d'ensemble
Description
1-Benzyl-2,3-dihydro-1H-indole-5-carboxylic acid is a chemical compound that is widely used in scientific research. It is a derivative of indole-5-carboxylic acid and has been found to have various biochemical and physiological effects.
Mécanisme D'action
The mechanism of action of 1-Benzyl-2,3-dihydro-1H-indole-5-carboxylic acid is not fully understood. However, it has been suggested that the compound may act by inhibiting the activity of certain enzymes or by modulating the expression of certain genes.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects. It has been shown to inhibit the production of inflammatory cytokines, which are involved in the development of various inflammatory diseases. The compound has also been found to induce cell death in cancer cells and to inhibit the replication of certain viruses.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 1-Benzyl-2,3-dihydro-1H-indole-5-carboxylic acid in lab experiments is its ease of synthesis. The compound can be synthesized using simple and readily available reagents. However, one of the limitations of using this compound is its low solubility in water, which may limit its use in certain experiments.
Orientations Futures
There are several future directions for the use of 1-Benzyl-2,3-dihydro-1H-indole-5-carboxylic acid in scientific research. One potential direction is the development of new analogs of this compound with improved biological activities. Another direction is the investigation of the compound's activity in different disease models to identify its potential therapeutic applications. Additionally, the compound's mechanism of action could be further elucidated to provide insights into its biological activities.
Applications De Recherche Scientifique
1-Benzyl-2,3-dihydro-1H-indole-5-carboxylic acid has been extensively used in scientific research. It has been found to have various biological activities such as anti-inflammatory, anti-tumor, and anti-viral properties. The compound has also been used as a building block for the synthesis of other compounds with potential pharmaceutical applications.
Propriétés
IUPAC Name |
1-benzyl-2,3-dihydroindole-5-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15NO2/c18-16(19)14-6-7-15-13(10-14)8-9-17(15)11-12-4-2-1-3-5-12/h1-7,10H,8-9,11H2,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OEWVJLPCUWBFIL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2=C1C=C(C=C2)C(=O)O)CC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details


Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



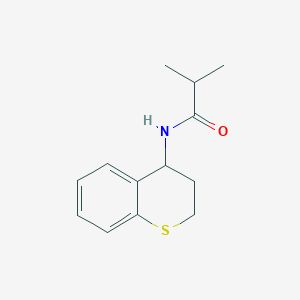
![N-[1-(4-bromophenyl)ethyl]-2-methylpropanamide](/img/structure/B7463552.png)
![(E)-3-[5-(2-fluorophenyl)furan-2-yl]-2-methylsulfonylprop-2-enenitrile](/img/structure/B7463557.png)
![N-[1-(4-sulfamoylphenyl)ethyl]cyclobutanecarboxamide](/img/structure/B7463564.png)

![1-[2-Oxo-2-(pyrrolidin-1-yl)ethyl]azepan-2-one](/img/structure/B7463575.png)
![N-(4-chloro-2-methoxy-5-methylphenyl)-2-[[4-(2-methoxyethyl)-5-(3-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]acetamide](/img/structure/B7463578.png)

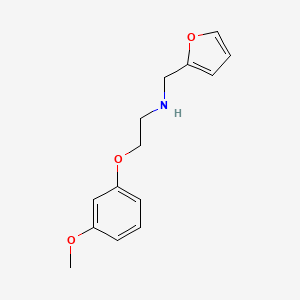
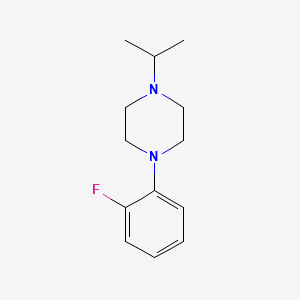

![N'-[3-[[5-benzyl-4-(3-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]propyl]propane-1,3-diamine;oxalic acid](/img/structure/B7463617.png)
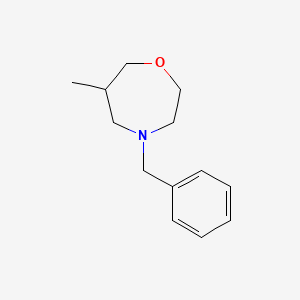
![2-(1-methyltetrazol-5-yl)sulfanyl-N-[2-phenyl-5-(2,4,5-trimethylphenyl)pyrazol-3-yl]acetamide](/img/structure/B7463633.png)